molecular formula C13H13NO3S B14280713 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine CAS No. 132994-77-5

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine

Cat. No.: B14280713
CAS No.: 132994-77-5
M. Wt: 263.31 g/mol
InChI Key: RGTFFCYOCGSKNA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine is a chemical compound characterized by the presence of a sulfonyl group attached to a methoxybenzene ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine typically involves the following steps:

    Formation of 4-Methoxybenzene-1-sulfonyl Chloride:

    Cyclization to Form 1H-Azepine:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-Hydroxybenzene-1-sulfonyl)-1H-azepine.

    Reduction: 1-(4-Methoxybenzene-1-sulfide)-1H-azepine.

    Substitution: Various substituted azepines depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)-1H-azepine: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorobenzene-1-sulfonyl)-1H-azepine: Contains a chlorine atom instead of a methoxy group.

Uniqueness: 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

132994-77-5

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonylazepine

InChI

InChI=1S/C13H13NO3S/c1-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2-3-5-11-14/h2-11H,1H3

InChI Key

RGTFFCYOCGSKNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=CC=C2

Origin of Product

United States

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